molecular formula C11H13F3N2O2 B1409311 Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate CAS No. 1253654-52-2

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate

Cat. No. B1409311
M. Wt: 262.23 g/mol
InChI Key: NZOKDVJEDILFKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is C11H13F3N2O2 . The InChI code is 1S/C11H13F3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is a solid at room temperature . It has a molecular weight of 262.23 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Process Development

A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing the compound's relevance in process development and pharmaceutical manufacturing (Li et al., 2012).

Antimalarial Activity

In the context of antimalarial drug development, a derivative of this compound, JPC-3210, showed superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines. This illustrates the compound's potential in medicinal chemistry, specifically in the treatment and prevention of malaria (Chavchich et al., 2016).

Synthetic Chemistry

The compound plays a role in synthetic chemistry, demonstrated in a study for the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. This highlights its use in the creation of novel chemical structures and its importance in chemical research (Martins et al., 2012).

Molecular and Crystal Structure Analysis

The compound is also significant in the study of molecular and crystal structures. For example, crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, were obtained and analyzed to understand the orientation of the carbamate and amide, which has implications for molecular design (Baillargeon et al., 2014).

Photophysical and Electro-Luminescent Properties

The impact of the tert-butyl unit on the photodeactivation pathways of certain Pt[O^N^C^N] complexes was explored. This research is crucial for understanding the radiative and non-radiative decay processes in materials science, particularly in the development of efficient OLEDs (Luo et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h4-6H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOKDVJEDILFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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